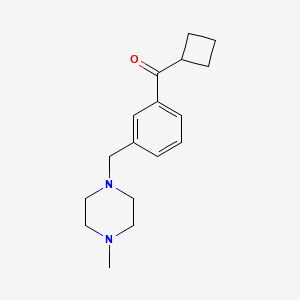

![molecular formula C21H31NO3 B1327276 Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate CAS No. 898773-97-2](/img/structure/B1327276.png)

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate is a chemical compound with the molecular formula C21H31NO3 . It has a molecular weight of 345.48 .

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate are not provided in the search results .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate and similar compounds are utilized in various synthetic processes. For instance, Vostrikov et al. (2010) demonstrated the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate using a Wittig reaction involving the condensation of related esters (Vostrikov et al., 2010).

In another study, Chiba et al. (1985) synthesized 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane from ethyl propiolate, a structure foundational to penicillin-type β-lactams (Chiba et al., 1985).

Ethyl 2-oxo-1-cyclohexanecarboxylate's photochemical reactions in various alcohols, which produce ω-alkoxycarbonyl esters, demonstrate the reactivity of related compounds in photochemical conditions (Tokuda et al., 1978).

Srinivasan et al. (2010) explored the synthesis and antimicrobial evaluation of fluoroquinolone derivatives, highlighting the potential of similar chemical structures in developing antibacterial agents (Srinivasan et al., 2010).

Catalytic Applications

- Gliński et al. (2005) investigated the ketonization of alkyl esters of heptanoic acid, demonstrating the catalytic utility of compounds like ethyl heptanoate in producing ketones (Gliński et al., 2005).

Pharmaceutical Research

Gul et al. (2007) evaluated the anticonvulsant activities of bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides and related compounds, highlighting the therapeutic potential of similar structures in treating epilepsy (Gul et al., 2007).

In 1995, Gallová et al. studied the biphasic effect of the local anesthetic and beta-blocker heptacaine, a compound structurally related to ethyl heptanoate, on the fluidity of phosphatidylcholine bilayers (Gallová et al., 1995).

Propriétés

IUPAC Name |

ethyl 7-oxo-7-[2-(piperidin-1-ylmethyl)phenyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-4-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSNGQFBEFMZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643627 |

Source

|

| Record name | Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate | |

CAS RN |

898773-97-2 |

Source

|

| Record name | Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

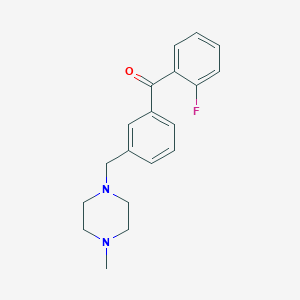

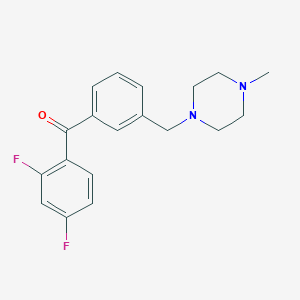

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)